molecular formula C26H32N2O2S B11504917 1-(Adamantan-1-YL)-4-{[1,1'-biphenyl]-4-sulfonyl}piperazine

1-(Adamantan-1-YL)-4-{[1,1'-biphenyl]-4-sulfonyl}piperazine

Cat. No.: B11504917
M. Wt: 436.6 g/mol
InChI Key: YFTDKHSJIQJPRR-UHFFFAOYSA-N
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Description

1-(Adamantan-1-YL)-4-{[1,1’-biphenyl]-4-sulfonyl}piperazine is a complex organic compound that features an adamantane moiety, a biphenyl sulfonyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Adamantan-1-YL)-4-{[1,1’-biphenyl]-4-sulfonyl}piperazine typically involves multiple steps, starting with the preparation of the adamantane and biphenyl sulfonyl intermediates. These intermediates are then coupled with piperazine under specific reaction conditions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents like dichloromethane or ethanol. The reaction conditions often require controlled temperatures and pressures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1-(Adamantan-1-YL)-4-{[1,1’-biphenyl]-4-sulfonyl}piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the substituents introduced.

Scientific Research Applications

1-(Adamantan-1-YL)-4-{[1,1’-biphenyl]-4-sulfonyl}piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(Adamantan-1-YL)-4-{[1,1’-biphenyl]-4-sulfonyl}piperazine involves its interaction with specific molecular targets and pathways. The adamantane moiety may enhance the compound’s stability and bioavailability, while the biphenyl sulfonyl group can interact with various enzymes or receptors. The piperazine ring may facilitate binding to specific biological targets, leading to the modulation of cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Adamantan-1-YL)-4-{[1,1’-biphenyl]-4-sulfonyl}piperazine is unique due to the combination of its adamantane, biphenyl sulfonyl, and piperazine components. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds, making it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C26H32N2O2S

Molecular Weight

436.6 g/mol

IUPAC Name

1-(1-adamantyl)-4-(4-phenylphenyl)sulfonylpiperazine

InChI

InChI=1S/C26H32N2O2S/c29-31(30,25-8-6-24(7-9-25)23-4-2-1-3-5-23)28-12-10-27(11-13-28)26-17-20-14-21(18-26)16-22(15-20)19-26/h1-9,20-22H,10-19H2

InChI Key

YFTDKHSJIQJPRR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C23CC4CC(C2)CC(C4)C3)S(=O)(=O)C5=CC=C(C=C5)C6=CC=CC=C6

Origin of Product

United States

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